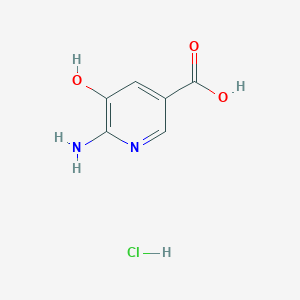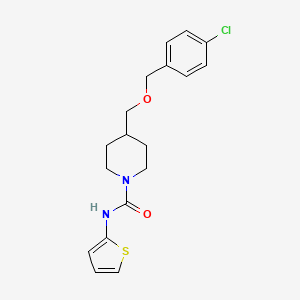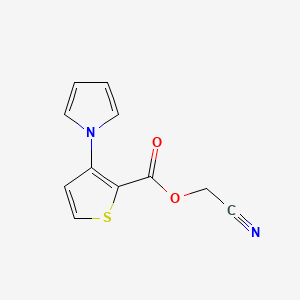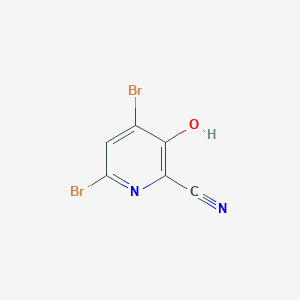
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-phenoxypropanamide” is a chemical compound1. However, the specific details about this compound are not readily available in the search results.
Synthesis Analysis
The synthesis analysis of this compound is not available in the search results. It’s possible that this compound is synthesized through complex chemical reactions involving various reagents and catalysts2.Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure analysis for “N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-phenoxypropanamide” is not available in the search results3.Chemical Reactions Analysis
The chemical reactions involving “N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-phenoxypropanamide” are not available in the search results. The reactions a compound can undergo are determined by its molecular structure2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, are determined by its molecular structure. Unfortunately, the specific physical and chemical properties for “N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-phenoxypropanamide” are not available in the search results5.Scientific Research Applications
Schiff Base Compounds in Corrosion Inhibition
Schiff base compounds containing various donor atoms (e.g., oxygen, nitrogen, sulfur) have been investigated for their inhibitory effects on the corrosion of mild steel in acidic solutions. These studies demonstrate the significance of molecular structure, including the presence of heteroatoms, on the efficiency of corrosion inhibitors. This research might hint at the potential of "N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-phenoxypropanamide" in related applications due to its structural complexity and the presence of oxygen and sulfur atoms (Leçe, Emregül, & Atakol, 2008).
Smiles Rearrangement in Synthesis
The Smiles rearrangement has been utilized for converting phenols to primary and secondary aromatic amines, outlining a pathway that might be relevant for synthesizing or modifying compounds like the one . This chemical transformation showcases the versatility of phenolic derivatives in organic synthesis, potentially offering insights into the synthetic utility of "N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-phenoxypropanamide" (Coutts & Southcott, 1990).
Anticancer Drug Design
Research into the design of new anticancer drugs involves exploring the therapeutic indexes of various compounds, including those with complex molecular structures. Such studies may provide a framework for investigating the compound , especially if it exhibits structural features conducive to biological activity. The development of analogs with improved efficacy or reduced toxicity could be an area where this compound's applications are explored (Sosnovsky, Rao, & Li, 1986).
Applications in Material Science
The synthesis and application of novel ligands and complexes in material science, including single molecule magnets and luminescent materials, demonstrate the broad utility of compounds with specific functional groups or structural motifs. Studies in this area could suggest potential uses for "N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-phenoxypropanamide" in developing new materials with unique magnetic or optical properties (Costes, Shova, & Wernsdorfer, 2008).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, the specific safety and hazards for “N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-phenoxypropanamide” are not available in the search results6.
Future Directions
The future directions for research on “N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-phenoxypropanamide” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Unfortunately, specific future directions are not available in the search results7.
properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-14(22-15-5-3-2-4-6-15)16(20)18-13-17(21-10-9-19)7-11-23-12-8-17/h2-6,14,19H,7-13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICDKVDMKMQVLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCSCC1)OCCO)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenoxypropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-cyano-N-(2,4-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2652829.png)


![Ethyl 2-[2-[2-acetyl-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2652834.png)
![2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2652838.png)
![[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate](/img/structure/B2652839.png)

![N-(3-chloro-4-methoxyphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2652842.png)
![N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2652843.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol](/img/structure/B2652845.png)
![3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide](/img/structure/B2652846.png)
![2-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2652847.png)